molecular formula C15H21N3OS B5837946 4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol

4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B5837946
M. Wt: 291.4 g/mol
InChI Key: GVPSTMOLMZIYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research. It is a triazole derivative that exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, the compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. The compound is also relatively easy to synthesize and has been shown to exhibit low toxicity in animal models. However, the limitations of using the compound in lab experiments include its limited solubility in water and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the research on 4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.

Synthesis Methods

The synthesis of 4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol involves the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate to form 4-methoxy-3-methylchalcone. The chalcone is then reacted with thiosemicarbazide to form this compound. The synthesis method has been optimized to obtain a high yield of the compound with purity suitable for scientific research.

Scientific Research Applications

4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol has been extensively studied for its biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce oxidative stress. It has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

4-ethyl-3-[3-(4-methoxy-3-methylphenyl)propyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-4-18-14(16-17-15(18)20)7-5-6-12-8-9-13(19-3)11(2)10-12/h8-10H,4-7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPSTMOLMZIYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCCC2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325960
Record name 4-ethyl-3-[3-(4-methoxy-3-methylphenyl)propyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

708231-72-5
Record name 4-ethyl-3-[3-(4-methoxy-3-methylphenyl)propyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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